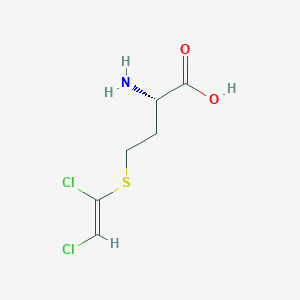
14,15-Methylene estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Methylene estradiol (ME) is a synthetic estrogen that has been widely used in scientific research for its unique properties. ME is a derivative of estradiol, a natural hormone that plays a crucial role in the regulation of the female reproductive system. ME has been shown to have potent estrogenic activity, making it a valuable tool for studying the effects of estrogen on various physiological processes. In
Mechanism of Action
14,15-Methylene estradiol exerts its estrogenic effects by binding to estrogen receptors (ERs) in target tissues. There are two types of ERs, ERα and ERβ, and 14,15-Methylene estradiol has been shown to bind to both with high affinity. Once bound to the ER, 14,15-Methylene estradiol induces a conformational change that allows the receptor to bind to specific DNA sequences, resulting in the activation of target genes. This leads to a wide range of physiological effects, including regulation of the menstrual cycle, maintenance of bone density, and regulation of lipid metabolism.
Biochemical and Physiological Effects
14,15-Methylene estradiol has a wide range of biochemical and physiological effects, many of which are mediated by its estrogenic activity. 14,15-Methylene estradiol has been shown to increase the proliferation of breast cancer cells, making it a potential therapeutic agent for this disease. 14,15-Methylene estradiol has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, 14,15-Methylene estradiol has been shown to regulate lipid metabolism, reducing the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
14,15-Methylene estradiol has several advantages for use in lab experiments. It has potent estrogenic activity, making it a valuable tool for studying the effects of estrogen on various physiological processes. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 14,15-Methylene estradiol in lab experiments. 14,15-Methylene estradiol has a relatively short half-life in vivo, meaning that it may not be suitable for long-term studies. Additionally, 14,15-Methylene estradiol has been shown to have some toxic effects at high doses, making it important to use appropriate dosages in experiments.
Future Directions
For research on 14,15-Methylene estradiol include the development of new treatments for breast cancer, osteoporosis, and cardiovascular disease, as well as further research on the safety and toxicity of 14,15-Methylene estradiol.
Synthesis Methods
14,15-Methylene estradiol can be synthesized from estradiol using a variety of methods. One common method involves the reaction of estradiol with paraformaldehyde and an acid catalyst, such as sulfuric acid. This reaction results in the formation of 14,15-Methylene estradiol as a yellow crystalline solid. Other methods involve the use of different reagents and conditions, but the overall goal is to introduce a methylene group at the 14,15 position of the estradiol molecule.
Scientific Research Applications
14,15-Methylene estradiol has been used in a wide range of scientific research applications, including studies on breast cancer, bone metabolism, and cardiovascular disease. 14,15-Methylene estradiol has been shown to have anti-cancer effects in breast cancer cells, and may be a potential therapeutic agent for this disease. 14,15-Methylene estradiol has also been shown to have beneficial effects on bone metabolism, potentially reducing the risk of osteoporosis. Additionally, 14,15-Methylene estradiol has been shown to have cardioprotective effects, reducing the risk of cardiovascular disease.
properties
CAS RN |
105455-76-3 |
|---|---|
Product Name |
14,15-Methylene estradiol |
Molecular Formula |
C61H109N3O26 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(1R,2S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol |
InChI |
InChI=1S/C19H24O2/c1-18-7-6-15-14-4-3-13(20)8-11(14)2-5-16(15)19(18)10-12(19)9-17(18)21/h3-4,8,12,15-17,20-21H,2,5-7,9-10H2,1H3/t12?,15-,16-,17+,18-,19+/m1/s1 |
InChI Key |
PVNKGPKPHWVGIN-YVCKVCSPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]14CC4C[C@@H]2O)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |
synonyms |
14 alpha,15 alpha-methylene estradiol 14,15-methylene estradiol 14,15-methylene-1,3,5(10)-estratriene-3,17-diol 14alpha,15alpha-methylene estradiol 3,17-dihydroxy-14,15-methylenestra-1,3,5(10)-trien J 824 J-824 STS 661 STS-661 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





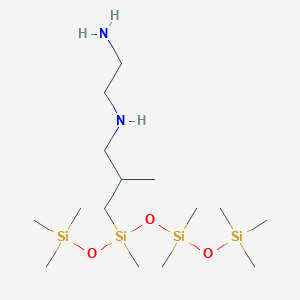
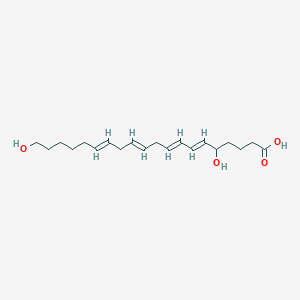
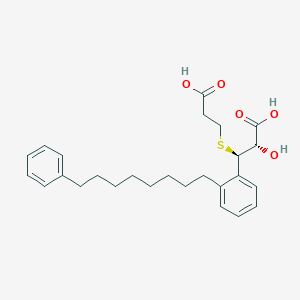
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
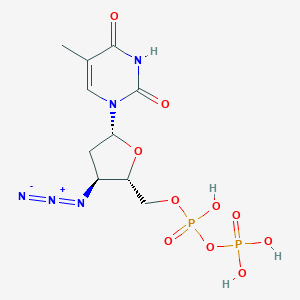
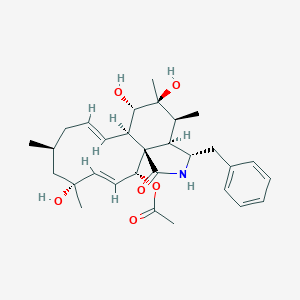
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)

![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)

